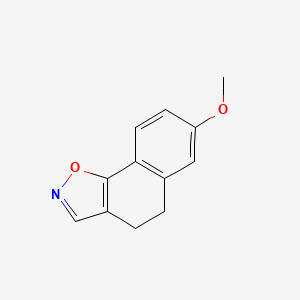
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether typically involves a multi-step process:
Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Hydrogenation: The resulting isoxazole is then subjected to hydrogenation to form the dihydro derivative.
Etherification: Finally, the compound undergoes etherification with methyl iodide in the presence of a base such as potassium carbonate to form the methyl ether derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts might be preferred to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon to form the fully saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl ether group, where the methyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
5-Methylisoxazole: Similar structure but with a methyl group at the 5-position, often used in drug development.
3,5-Dimethylisoxazole: Another derivative with two methyl groups, known for its enhanced biological activity.
Uniqueness
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic isoxazoles. Its methyl ether group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
62324-90-7 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C12H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9-7-13-15-12(9)11/h4-7H,2-3H2,1H3 |
Clé InChI |
ABJNFGKXRLXHAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)C=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


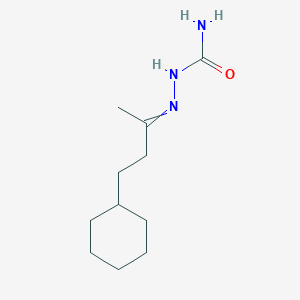
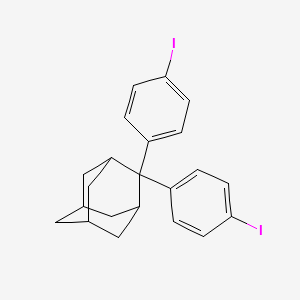
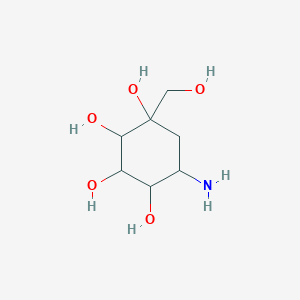

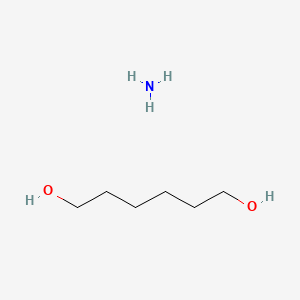
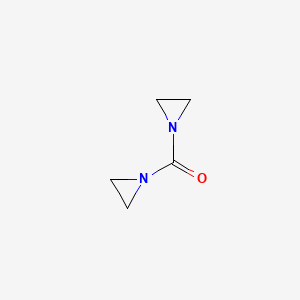
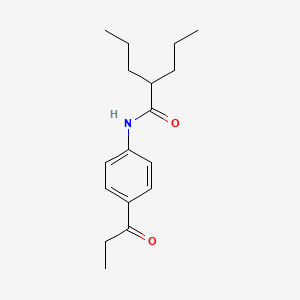
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
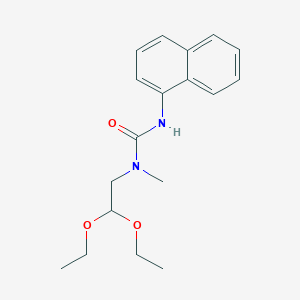
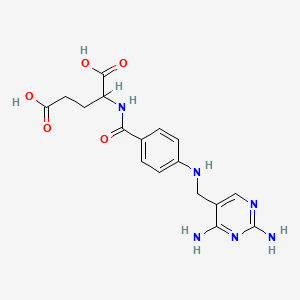
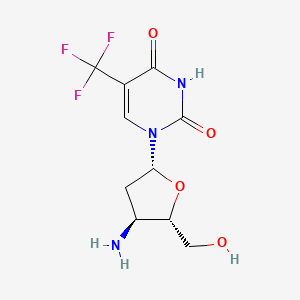
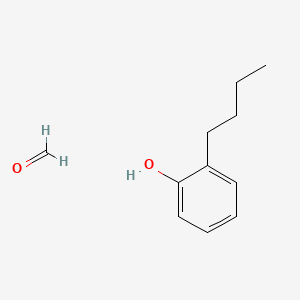
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

